Acetic acid;1-(2,4,5-trimethoxyphenyl)propane-1,2-diol
Description
Properties
CAS No. |
146830-07-1 |
|---|---|
Molecular Formula |
C16H26O9 |
Molecular Weight |
362.37 g/mol |
IUPAC Name |
acetic acid;1-(2,4,5-trimethoxyphenyl)propane-1,2-diol |
InChI |
InChI=1S/C12H18O5.2C2H4O2/c1-7(13)12(14)8-5-10(16-3)11(17-4)6-9(8)15-2;2*1-2(3)4/h5-7,12-14H,1-4H3;2*1H3,(H,3,4) |
InChI Key |
FAHKBXQYLBQSBM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1OC)OC)OC)O)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Reduction of 2,4,5-Trimethoxybenzaldehyde Derivatives
The most widely documented method involves the reduction of 2,4,5-trimethoxybenzaldehyde derivatives. For example, sodium borohydride (NaBH₄) in ethanol selectively reduces the aldehyde group while preserving the methoxy substituents. A typical procedure involves:
- Dissolving 2,4,5-trimethoxybenzaldehyde (1.0 mol) in anhydrous ethanol.
- Adding NaBH₄ (1.2 mol) gradually at 0–5°C to mitigate exothermic side reactions.
- Stirring at room temperature for 12–24 hours.
- Quenching with ice-cold water and extracting with ethyl acetate.
This method yields the diol with >85% purity, though subsequent recrystallization from ethanol/water (3:1 v/v) improves purity to ≥98%.
Enzymatic Resolution of Racemic Mixtures
Chiral variants of the diol are synthesized via enzymatic kinetic resolution. For instance, lipase B from Candida antarctica catalyzes the enantioselective acetylation of racemic 1-(2,4,5-trimethoxyphenyl)propane-1,2-diol in toluene, achieving enantiomeric excess (ee) >99% for the (S)-enantiomer. Key parameters include:
- Substrate concentration: 0.5 M
- Enzyme loading: 20 mg/mmol
- Reaction time: 48 hours at 30°C
Formation of the Acetic Acid Complex
The diol reacts with acetic acid under controlled conditions to form the final compound. Two approaches are prevalent:
Direct Acid-Base Reaction
In anhydrous dichloromethane (DCM), equimolar amounts of the diol and glacial acetic acid form a stable 1:1 complex via proton transfer. The reaction proceeds at 25°C for 6 hours, followed by solvent removal under reduced pressure. The crude product is recrystallized from hexane/ethyl acetate (4:1 v/v), yielding white crystals (mp: 128–130°C).
Esterification via Carbodiimide Coupling
For enhanced stability, the diol’s secondary alcohol group is esterified with acetic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP). A representative protocol includes:
- Dissolving the diol (1.0 mol) and acetic acid (1.2 mol) in DCM.
- Adding EDC (1.5 mol) and DMAP (0.1 mol) at 0°C.
- Stirring at 25°C for 24 hours.
- Washing with 5% HCl, saturated NaHCO₃, and brine.
This method achieves 78–82% yield, with purity confirmed via HPLC (≥99.5%).
Industrial-Scale Production Optimization
Continuous Flow Reactor Systems
Recent patents describe continuous flow systems to improve throughput. For example, a two-stage reactor configuration enables:
- Reduction Stage : 2,4,5-Trimethoxybenzaldehyde and NaBH₄ are pumped through a packed-bed reactor (residence time: 10 min, 50°C).
- Esterification Stage : The diol intermediate reacts with acetic acid in a microfluidic reactor (residence time: 5 min, 80°C).
This setup reduces processing time from 48 hours (batch) to <1 hour, with a space-time yield of 1.2 kg·L⁻¹·h⁻¹.
Solvent Recycling and Waste Minimization
Closed-loop systems recover >95% of DCM and ethanol via distillation. Residual borates from NaBH₄ reductions are precipitated as calcium borate (CaB₄O₇), reducing hazardous waste by 70%.
Analytical Characterization
Critical quality attributes are verified using:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diol moiety, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the diol group to a single hydroxyl group or even to a hydrocarbon chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Introduction of halogens, nitro groups, or other functional groups onto the aromatic ring.
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of C16H26O9 and a molecular weight of approximately 362.37 g/mol. It features a propane-1,2-diol backbone with a 2,4,5-trimethoxyphenyl substituent. The presence of multiple methoxy groups enhances its reactivity and solubility, making it suitable for diverse applications in both synthetic and biological contexts.
Drug Development and Synthesis
Acetic acid; 1-(2,4,5-trimethoxyphenyl)propane-1,2-diol can serve as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity or target specificity. The methoxy groups can stabilize reactive intermediates during chemical reactions, making this compound valuable in drug formulation processes.
Antimicrobial Activity
Research indicates that compounds similar to acetic acid; 1-(2,4,5-trimethoxyphenyl)propane-1,2-diol exhibit antimicrobial properties. These properties are particularly relevant in developing treatments for infections caused by antibiotic-resistant bacteria. The compound's ability to disrupt bacterial cell membranes could lead to new formulations for wound care or antiseptic solutions .
Polymer Chemistry
In material science, acetic acid; 1-(2,4,5-trimethoxyphenyl)propane-1,2-diol can be utilized to modify polymer surfaces. By adjusting the concentration of this compound during polymer synthesis or processing, researchers can achieve desired hydrophilicity or cross-linking properties. This application is crucial for developing advanced coatings and adhesives with enhanced mechanical properties.
Nanotechnology
The compound has potential applications in nanotechnology, particularly in the synthesis of nanomaterials such as graphene. Its relatively mild reactivity compared to stronger acids makes it a candidate for greener synthesis routes in producing high-quality nanomaterials without damaging sensitive structures .
Organic Synthesis
As an organic reagent, acetic acid; 1-(2,4,5-trimethoxyphenyl)propane-1,2-diol can facilitate various chemical transformations. Its role as a solvent and reagent in esterification reactions is particularly noteworthy. The compound's unique structure allows it to participate in electrophilic aromatic substitutions effectively due to the electron-donating nature of the methoxy groups.
Green Chemistry Initiatives
The increasing emphasis on sustainable practices in chemistry positions acetic acid; 1-(2,4,5-trimethoxyphenyl)propane-1,2-diol as a promising candidate for green chemistry initiatives. Its biodegradable nature and lower toxicity compared to traditional solvents make it an attractive alternative for environmentally friendly chemical processes .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study on Antimicrobial Properties | Investigated the effectiveness of acetic acid; 1-(2,4,5-trimethoxyphenyl)propane-1,2-diol against antibiotic-resistant strains | Demonstrated significant antibacterial activity against Pseudomonas aeruginosa |
| Polymer Modification Research | Explored the use of this compound in modifying polymer surfaces | Achieved enhanced adhesion properties in coatings used for medical devices |
| Nanomaterial Synthesis Study | Examined the role of acetic acid; 1-(2,4,5-trimethoxyphenyl)propane-1,2-diol in graphene production | Found that it facilitates cleaner synthesis routes compared to traditional methods |
Mechanism of Action
The mechanism of action of acetic acid;1-(2,4,5-trimethoxyphenyl)propane-1,2-diol involves its interaction with various molecular targets. The trimethoxyphenyl group can interact with aromatic amino acids in proteins, while the diol moiety can form hydrogen bonds with active site residues. This dual interaction allows the compound to modulate enzyme activities and receptor functions .
Comparison with Similar Compounds
Structural Analogues
Key structural variations among similar compounds include:
- Number and position of methoxy groups : The 2,4,5-trimethoxy substitution in the target compound contrasts with 3,4-dimethoxy (e.g., 1-(3,4-dimethoxyphenyl)propane-1,2-diol) or 4-methoxy (e.g., 1-(4-methoxyphenyl)propane-1,2-diol) derivatives.
- Backbone chain length : Ethane-1,2-diol derivatives (e.g., 1-(3,4,5-trimethoxyphenyl)ethane-1,2-diol) have shorter carbon chains than propane-1,2-diol analogues.
- Additional substituents : Chlorine (e.g., 1-(3-chloro-4-methoxyphenyl)propane-1,2-diol) or hydroxyl groups may alter reactivity and bioactivity.
Table 1: Structural and Physicochemical Comparison
*Hypothetical structure based on analogous compounds.
†Calculated value.
Metabolic and Toxicological Profiles
- Its low toxicity contrasts with phenyl-substituted diols, which may exhibit bioactivity or hazards depending on substituents.
- Aryl-substituted diols : Methoxy and chloro groups influence metabolic stability. For example, 1-(3-chloro-4-methoxyphenyl)propane-1,2-diol (Epitrametol) shows stereospecific anticancer activity , while 1-(4-methoxyphenyl)propane-1,2-diol isolated from Foeniculi Fructus inhibits tyrosinase .
Reactivity and Stability
- Alkaline degradation: Non-phenolic β-O-4 lignin models, such as 1-(3,4-dimethoxyphenyl)propane-1,3-diol, undergo cleavage under alkaline conditions. Substituent positions (e.g., 3,4 vs. 3,4,5-methoxy) significantly affect reaction rates .
- Oxidation : Propane-1,2-diol derivatives with tertiary alcohols (e.g., 2-methylpropane-1,2-diol) oxidize to ketones or acids, depending on structure .
Biological Activity
Acetic acid; 1-(2,4,5-trimethoxyphenyl)propane-1,2-diol is a synthetic compound characterized by its complex structure that includes a propane-1,2-diol backbone and a 2,4,5-trimethoxyphenyl group. This compound has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from recent studies and providing insights into its possible applications.
- Molecular Formula : C16H26O9
- Molecular Weight : 362.37 g/mol
- CAS Number : 146830-07-1
The presence of multiple methoxy groups enhances the compound's solubility and reactivity, which is pivotal for its biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to acetic acid; 1-(2,4,5-trimethoxyphenyl)propane-1,2-diol exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound has shown efficacy against various bacterial strains. In studies involving related compounds, minimum inhibitory concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Similar compounds have also demonstrated antifungal properties with MIC values indicating effectiveness against Candida albicans and other fungal strains .
Antioxidant Properties
The antioxidant capacity of acetic acid; 1-(2,4,5-trimethoxyphenyl)propane-1,2-diol is noteworthy. The presence of methoxy groups likely contributes to its ability to scavenge free radicals. In comparative studies:
- DPPH Scavenging Activity : Compounds with similar structures have shown IC50 values in the range of 24.45 µg/mL for DPPH scavenging assays .
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of acetic acid; 1-(2,4,5-trimethoxyphenyl)propane-1,2-diol alongside related phenolic compounds. The results indicated that this compound exhibited potent antibacterial activity against Gram-positive bacteria while showing moderate activity against Gram-negative bacteria.
| Compound Name | MIC (mg/mL) | Activity |
|---|---|---|
| Acetic acid; 1-(2,4,5-trimethoxyphenyl)propane-1,2-diol | 0.015 | Effective against S. aureus |
| Related Phenolic Compound A | 0.020 | Effective against E. coli |
| Related Phenolic Compound B | 0.025 | Effective against C. albicans |
This study highlights the potential of acetic acid; 1-(2,4,5-trimethoxyphenyl)propane-1,2-diol as a candidate for developing new antimicrobial agents.
Study on Antioxidant Activity
In another investigation focusing on the antioxidant properties of phenolic compounds derived from plants, acetic acid; 1-(2,4,5-trimethoxyphenyl)propane-1,2-diol was compared with standard antioxidants like α-tocopherol:
| Compound | IC50 (µg/mL) | Type |
|---|---|---|
| Acetic acid; 1-(2,4,5-trimethoxyphenyl)propane-1,2-diol | 42.24 | DPPH Scavenging |
| α-Tocopherol | 35.57 | DPPH Scavenging |
The findings suggested that while acetic acid; 1-(2,4,5-trimethoxyphenyl)propane-1,2-diol shows promising antioxidant activity, it is slightly less effective than α-tocopherol but still holds potential for further development .
Q & A
(Basic) What are the recommended methods for synthesizing 1-(2,4,5-trimethoxyphenyl)propane-1,2-diol?
Methodological Answer:
Synthesis typically involves biotransformation or chemical reduction of precursor ketones. For example:
- Biotransformation: Hydroxy ketones (e.g., 1-(2,4,5-trimethoxyphenyl)propane-1,2-dione) can be enzymatically reduced to yield the diol via microbial or enzymatic systems .
- Chemical Reduction: Use reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation to convert diketones to diols. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended, followed by characterization using NMR and LC-MS .
Key Data:
- Molecular formula: C₁₂H₁₆O₆ (acetic acid ester variant) or C₁₂H₁₄O₅ (diketone precursor) .
- LC-MS profiles (negative mode): Predicted m/z 238.08 (precursor ion), fragmentation patterns at 10V–40V .
(Basic) How can researchers confirm the structural identity and purity of this compound?
Methodological Answer:
- Spectroscopic Analysis:
- Purity Assessment: Use HPLC with UV detection (λ = 254 nm) and ensure ≥95% purity. Cross-validate with differential scanning calorimetry (DSC) for crystallinity .
(Advanced) What experimental strategies can elucidate the compound’s interaction with biological targets like topoisomerase IIα?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry by titrating the compound into a solution of recombinant topoisomerase IIα .
- Molecular Docking: Use software like AutoDock Vina to model interactions between the trimethoxyphenyl group and the enzyme’s active site. Validate with mutagenesis studies on key residues .
- Inhibition Assays: Measure IC₅₀ values using DNA relaxation assays (agarose gel electrophoresis) .
(Advanced) How can researchers resolve contradictions in reported biological activities of this compound?
Methodological Answer:
- Standardized Protocols: Replicate assays under controlled conditions (pH, temperature, solvent) to minimize variability. For example, silage studies showed propane-1,2-diol concentrations vary significantly with additives (p < 0.001) .
- Meta-Analysis: Systematically review literature (e.g., HMDB notes limited publications ) and prioritize studies with robust methodology (e.g., ITC over indirect assays).
- Comparative Studies: Test the compound alongside structurally similar derivatives (e.g., 1-(3,4-dimethoxyphenyl)propane-1,2-diol) to isolate substituent effects .
(Basic) What are the stability considerations for handling and storing this compound?
Methodological Answer:
- Storage Conditions: Store at –20°C in airtight, light-resistant containers. Avoid contact with oxidizing agents (e.g., peroxides) or reactive metals (Al, Mg) due to ignition risks .
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring. Note decomposition products (e.g., acetic acid, hydroxyacetone) .
(Advanced) How can researchers investigate the compound’s metabolic fate in biological systems?
Methodological Answer:
- Isotopic Labeling: Synthesize ¹³C-labeled analogs and track metabolites via LC-MS or NMR in hepatocyte incubations .
- Enzyme Inhibition Studies: Use cytochrome P450 inhibitors (e.g., ketoconazole) to identify metabolic pathways .
- In Silico Prediction: Tools like SwissADME predict phase I/II metabolism (e.g., glucuronidation of diol groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
